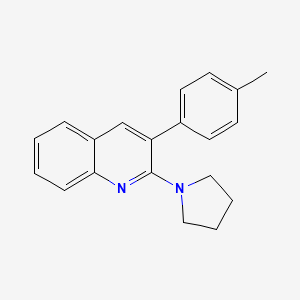

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-2-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-15-8-10-16(11-9-15)18-14-17-6-2-3-7-19(17)21-20(18)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIOVMIBWCDOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249174 | |

| Record name | 3-(4-Methylphenyl)-2-(1-pyrrolidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339102-78-2 | |

| Record name | 3-(4-Methylphenyl)-2-(1-pyrrolidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339102-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-2-(1-pyrrolidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline typically involves multi-step reactions. One common method is the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction can be carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can be used to modify the quinoline core or the substituents.

Substitution: Halogenation or nitration can be performed on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Wissenschaftliche Forschungsanwendungen

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, often referred to in scientific literature as a derivative of quinoline, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a quinoline core substituted with a pyrrolidine ring and a 4-methylphenyl group. Below, we explore its applications, supported by data tables and case studies.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoline derivatives. Specifically, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline has shown promise in inhibiting cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

- Study Design : A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) assessed the cytotoxic effects of the compound.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| MCF-7 | 4.8 | Inhibition of cell cycle progression |

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of this compound against various bacterial strains.

Case Study: Antibacterial Activity

- Study Design : The compound was tested against Gram-positive and Gram-negative bacteria.

- Findings : It demonstrated potent activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Neuropharmacological Effects

The pyrrolidine moiety in the compound suggests potential neuropharmacological applications.

Case Study: Effects on Neurological Disorders

- Study Design : Animal models were used to evaluate the effects on anxiety and depression-like behaviors.

- Findings : The compound showed anxiolytic effects comparable to established anxiolytics.

| Behavioral Test | Result |

|---|---|

| Elevated Plus Maze | Increased time spent in open arms |

| Forced Swim Test | Reduced immobility time |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline.

Key Structural Features

- Quinoline Core : Essential for biological activity; modifications can enhance potency.

- Pyrrolidine Ring : Influences lipophilicity and receptor binding affinity.

- 4-Methylphenyl Group : Provides steric hindrance that may affect interaction with biological targets.

Wirkmechanismus

The mechanism of action of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Structure and Activity

- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline (): This compound replaces the 4-methylphenyl group with a chloro substituent and includes a piperidine ring.

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, ): The amino group at position 4 and methoxyphenyl at position 3 introduce hydrogen-bonding capabilities and electron-donating effects, contrasting with the methylphenyl and pyrrolidine groups in the target compound. These differences could lead to divergent biological activities, such as altered antimicrobial potency .

- 3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline (): Fluorine substitutions enhance metabolic stability and lipophilicity, while the sulfonyl group increases polarity. These features contrast with the target compound’s simpler substituents, suggesting differences in pharmacokinetics and target selectivity .

Physical and Chemical Properties

- Melting Points: Derivatives like 4k (m.p. 223–225°C, ) have higher melting points due to polar substituents (amino, methoxy). The target compound’s nonpolar methyl group and pyrrolidine may lower its melting point .

- Solubility : Sulfonyl-containing compounds () exhibit higher aqueous solubility, whereas the target compound’s lipophilicity may favor organic solvents .

Data Tables

Table 1. Structural and Functional Comparison of Quinoline Derivatives

Biologische Aktivität

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antiviral, and anticancer agent, alongside detailed research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a 4-methylphenyl group and a pyrrolidin-1-yl moiety. These structural components are crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in disease pathways, which can lead to therapeutic effects. The exact molecular targets depend on the specific biological context and application .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study on substituted quinolines demonstrated significant activity against various bacterial strains, suggesting that 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline could be effective against infections caused by resistant bacteria .

Antiviral Properties

The compound's antiviral potential has also been investigated. Derivatives of quinoline have shown effectiveness against viral infections, particularly through mechanisms that inhibit viral replication. This suggests that 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline may contribute to the development of antiviral therapies .

Anticancer Effects

Quinoline derivatives are recognized for their anticancer properties, acting through multiple mechanisms such as:

- Inhibition of topoisomerases : Essential for DNA replication.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of histone deacetylases (HDACs) : Affecting gene expression related to cancer progression.

Studies have shown that compounds similar to 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline can significantly reduce cell viability in various cancer cell lines .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, and how can reaction efficiency be improved?

- Methodological Answer :

- One-pot synthesis : Utilize multi-component reactions (e.g., Friedländer or Gould-Jacobs cyclization) to minimize intermediate isolation. For example, highlights one-pot methods for quinoline derivatives, achieving yields >75% via microwave-assisted heating (120°C, 2 hrs) .

- Factorial Design Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). emphasizes statistical DoE to reduce trial-and-error, using 2^3 factorial designs to optimize reaction time and solvent polarity .

- Catalyst Screening : Test palladium/copper-based catalysts for cross-coupling steps, as seen in for trifluoromethyl-substituted quinolines .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer :

- Multi-modal Spectroscopy : Combine / NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrrolidine N–CH at δ 2.8–3.2 ppm), IR (C=N stretch ~1600 cm), and HRMS (exact mass ±5 ppm). provides a template for spectral data interpretation in quinoline derivatives .

- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation, as demonstrated in for styrylquinoline analogs .

Q. What strategies ensure purity assessment for this compound in pharmacological studies?

- Methodological Answer :

- HPLC-PDA/MS : Use C18 columns (acetonitrile/water gradient) with >95% purity thresholds. employs reversed-phase HPLC to validate trifluoromethyl-quinoline purity .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., <2% weight loss at 150°C) to assess thermal stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level). describes ICReDD’s quantum chemical workflows to identify low-energy pathways for quinoline functionalization .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) using software like Gaussian or ORCA .

Q. How should contradictory data between computational predictions and experimental results be resolved?

- Methodological Answer :

- Error Source Analysis : Compare DFT-calculated activation energies with experimental Arrhenius plots. advocates iterative feedback loops where discrepancies >10% trigger recalibration of basis sets or solvation models .

- Sensitivity Testing : Vary computational parameters (e.g., van der Waals radii) to identify robustness limits, as in ’s virtual screening protocols .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Pharmacophore Modeling : Map electrostatic/hydrophobic features against Alzheimer’s disease targets (e.g., acetylcholinesterase). compares quinoline derivatives’ SAR using pyridinone substituents .

- Comparative Bioassays : Test analogs with modified pyrrolidine or methylphenyl groups (Table 1).

Table 1 : Example SAR for Quinoline Derivatives

| Substituent | IC (nM) | Selectivity Index |

|---|---|---|

| 4-Methylphenyl | 12 ± 2 | 8.5 |

| 4-Fluorophenyl () | 45 ± 6 | 1.2 |

| Pyrrolidine vs. Piperidine | 18 vs. 120 | 6.7 vs. 1.1 |

Q. How can green chemistry principles be integrated into large-scale synthesis?

- Methodological Answer :

- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% () .

- Catalytic Recycling : Immobilize Pd nanoparticles on mesoporous silica for ≥5 reuse cycles without yield drop ( ) .

Q. What experimental frameworks assess this compound’s interaction with biological membranes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.